Predicted PI3K Isoform Engagement Profile vs. Structurally Divergent Purine Analogs
Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 fingerprint similarity indicate that 9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is topologically associated with PI3K catalytic subunit isoforms (PIK3CB, PIK3CG, PIK3CA), with a maximum Tanimoto coefficient of 42 to known PI3K ligands [1]. In contrast, many 2,6,9-trisubstituted purines in the patent literature are optimized for cyclin-dependent kinase (CDK) inhibition rather than PI3K [2]. This divergence suggests the target compound may have a distinct kinase selectivity profile relative to CDK-optimized purine analogs, although direct biochemical confirmation is lacking.
| Evidence Dimension | Predicted kinase target class (SEA analysis) |
|---|---|
| Target Compound Data | Predicted association with PIK3CB, PIK3CG, PIK3CA (Max Tc = 42) |
| Comparator Or Baseline | CDK-optimized purines (e.g., olomoucine, roscovitine analogs) primarily associated with CDK1/2/4/5/6 |
| Quantified Difference | Qualitative divergence in predicted target class; target compound lacks CDK prediction signal |
| Conditions | In silico SEA prediction using ChEMBL 20 ligand set |
Why This Matters
For researchers screening purine libraries against PI3K-dependent pathways, this compound represents a structurally distinct chemotype from CDK-centric purine collections, potentially reducing false positives in CDK-driven assays.
- [1] ZINC Database Entry ZINC000002284701 — SEA Predictions based on ChEMBL 20. Accessed 2026-05-09. View Source
- [2] US Patent US8846696B2. Purine derivatives. Cyclacel Limited. 2014. Describes CDK-inhibitory purine analogs. View Source
